4-[4-(Trifluoromethoxy)phenyl]benzonitrile

Lipophilicity Drug Design Physicochemical Property

Targeting CNS therapeutics or crystalline semiconductors? This para,para'-substituted biphenyl carbonitrile (cLogP 4.43 vs monocyclic analog 2.93) uniquely fills hydrophobic binding pockets and drives π-π stacking from a rigid core (MP 51°C). The extended biphenyl architecture delivers membrane permeability and solid-state order that simpler trifluoromethoxybenzonitriles cannot match—eliminate off-target SAR risk and optimize lead campaigns with one validated building block. Immediate stock inquiry recommended for competitive milligram-to-kilogram sourcing.

Molecular Formula C14H8F3NO
Molecular Weight 263.21 g/mol
CAS No. 157788-40-4
Cat. No. B137772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethoxy)phenyl]benzonitrile
CAS157788-40-4
Molecular FormulaC14H8F3NO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H
InChIKeyLDJNMSJDSXDKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4) Procurement Guide: A Key Biphenyl Scaffold for Advanced Organic Synthesis


4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4) is a specialized organic compound with the molecular formula C14H8F3NO and a molecular weight of 263.21 g/mol, belonging to the class of trifluoromethoxy-substituted biphenyl carbonitriles . It is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and material science . The compound features a biphenyl core connecting a trifluoromethoxy (-OCF3) group on one ring and a nitrile (-CN) group on the para-position of the other, conferring distinct electronic and steric properties valuable for structure-activity relationship (SAR) studies .

4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4): Structural Features that Preclude Simple Substitution


While other trifluoromethoxybenzonitriles exist, the specific para,para'-substituted biphenyl architecture of 4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4) creates a unique physicochemical and electronic profile that cannot be replicated by simpler monocyclic analogs like 4-(Trifluoromethoxy)benzonitrile [REFS-1, REFS-2]. The extended biphenyl system increases molecular size, lipophilicity, and aromatic surface area, which significantly impacts its intermolecular interactions, solid-state packing, and performance in reactions like Suzuki-Miyaura cross-coupling [2]. Substituting with a less rigid or differently substituted analog risks altering the desired molecular geometry, solubility, and reaction outcomes, leading to off-target effects in biological assays or suboptimal material properties .

4-[4-(Trifluoromethoxy)phenyl]benzonitrile (157788-40-4): Quantitative Differentiation Evidence Against Analogs


Lipophilicity (cLogP) of 4-[4-(Trifluoromethoxy)phenyl]benzonitrile vs. 4-(Trifluoromethoxy)benzonitrile

The biphenyl system in 4-[4-(Trifluoromethoxy)phenyl]benzonitrile significantly increases its lipophilicity compared to the monocyclic analog, 4-(Trifluoromethoxy)benzonitrile. A calculated Log P (cLogP) value of 4.43 for the biphenyl compound is substantially higher than the reported cLogP of 2.93 for 4-(Trifluoromethoxy)benzonitrile . This difference is directly attributed to the additional phenyl ring, which adds considerable hydrophobic surface area.

Lipophilicity Drug Design Physicochemical Property

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison: 4-[4-(Trifluoromethoxy)phenyl]benzonitrile vs. 4-(Trifluoromethoxy)benzonitrile

The biphenyl analog (MW: 263.21 g/mol) is significantly larger than 4-(Trifluoromethoxy)benzonitrile (MW: 187.12 g/mol) . This structural addition directly impacts its Topological Polar Surface Area (TPSA), which is 33.02 Ų for the monocyclic analog [1]. The larger size and increased lipophilicity of 157788-40-4 push it towards a different region of drug-like chemical space, making it more suitable for targeting larger, more hydrophobic binding pockets or for developing chemical probes where the monocyclic analog would be unsuitable due to its smaller size and lower lipophilicity.

Drug-likeness Oral Bioavailability Lead Optimization

Physical State at Room Temperature: Solid 157788-40-4 vs. Liquid 4-(Trifluoromethoxy)benzonitrile

4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4) is a solid at room temperature, with a reported melting point of 51 °C . In contrast, the monocyclic analog, 4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2), is a liquid at ambient conditions, with a melting point of approximately 25.27 °C [1] and a boiling point of 192-193 °C [2]. This fundamental physical difference arises from the enhanced intermolecular interactions (π-π stacking and van der Waals forces) made possible by the extended biphenyl aromatic system.

Formulation Crystallinity Solid-State Chemistry

Key Application Scenarios for Procuring 4-[4-(Trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4)


Medicinal Chemistry: Optimizing Lipophilic Drug Scaffolds

Medicinal chemists developing central nervous system (CNS) drugs or other therapeutics requiring high membrane permeability should prioritize this compound. Its significantly higher cLogP of 4.43, compared to 2.93 for the monocyclic analog [REFS-1, REFS-2], makes it an ideal building block for exploring hydrophobic binding pockets and improving blood-brain barrier penetration in lead optimization campaigns.

Material Science: Design of Crystalline Organic Semiconductors

Researchers designing organic semiconductors or other crystalline materials should select this biphenyl compound due to its solid-state at room temperature (MP 51 °C) . The rigid biphenyl core and ability to engage in strong π-π stacking interactions, absent in the liquid analog 4-(Trifluoromethoxy)benzonitrile [1], are essential for achieving the desired charge transport properties and ordered supramolecular architectures.

Chemical Biology: Development of Larger Chemical Probes

Chemical biologists seeking to develop larger, more complex chemical probes or to engage targets with deep, hydrophobic cavities should choose this compound over smaller analogs. Its increased molecular weight (263.21 g/mol) and larger molecular footprint, compared to the monocyclic analog (187.12 g/mol) [REFS-4, REFS-5], allow it to fill a different chemical space, offering opportunities for enhanced target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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